molecular formula C9H10FNO B6267606 8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 1868105-62-7

8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B6267606
CAS No.: 1868105-62-7
M. Wt: 167.18 g/mol
InChI Key: CRGGZFWRMJSCDI-UHFFFAOYSA-N
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Description

8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound with the molecular formula C9H10FNO . It belongs to the class of compounds known as tetrahydroisoquinolines, which are polycyclic aromatic compounds containing a tetrahydroisoquinoline moiety .


Synthesis Analysis

The synthesis of this compound and its analogs is a topic of interest in medicinal chemistry due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . The synthetic strategies for constructing the core scaffold of these compounds have been discussed in various studies .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a tetrahydroisoquinoline core with a fluorine atom at the 8th position . The InChI code for this compound is 1S/C9H11NO/c11-9-2-1-8-6-10-4-3-7 (8)5-9/h1-2,5,10-11H,3-4,6H2 .

Future Directions

The future directions in the research of 8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol and its analogs could involve further exploration of their biological activities, development of novel analogs with potent activity, and detailed investigation of their mechanisms of action .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-fluorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 4-fluoro-1,2-dihydroquinoline-3-carboxylic acid ethyl ester.", "Step 2: Reduction of the above product using sodium borohydride in the presence of acetic acid to obtain 4-fluoro-1,2-dihydroquinoline-3-carboxylic acid ethyl ester.", "Step 3: Cyclization of the above product using hydrochloric acid to form 8-fluoro-1,2,3,4-tetrahydroisoquinoline.", "Step 4: Oxidation of the above product using sodium chlorite in the presence of acetic acid to obtain 8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol.", "Step 5: Purification of the final product using recrystallization from ethanol and water." ] }

1868105-62-7

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C9H10FNO/c10-9-4-7(12)3-6-1-2-11-5-8(6)9/h3-4,11-12H,1-2,5H2

InChI Key

CRGGZFWRMJSCDI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C=C2F)O

Purity

95

Origin of Product

United States

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